molecular formula C8H4F3NO4 B1316315 4-Nitro-3-(trifluoromethyl)benzoic acid CAS No. 320-38-7

4-Nitro-3-(trifluoromethyl)benzoic acid

Cat. No. B1316315
CAS RN: 320-38-7
M. Wt: 235.12 g/mol
InChI Key: JIQCKYQIVYCTEZ-UHFFFAOYSA-N
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Description

4-Nitro-3-(trifluoromethyl)benzoic acid is a chemical compound with the empirical formula C8H4F3NO4 . It has a molecular weight of 235.12 g/mol .


Synthesis Analysis

The synthesis of 4-Nitro-3-(trifluoromethyl)benzoic acid can be achieved from 2-(trifluoromethyl)benzoic acid by treating it with concentrated sulfuric acid, stirring, and adding fuming nitric acid dropwise .


Molecular Structure Analysis

The molecular structure of 4-Nitro-3-(trifluoromethyl)benzoic acid can be represented by the SMILES string OC(=O)c1ccc(c(c1)C(F)(F)F)N+=O .


Physical And Chemical Properties Analysis

4-Nitro-3-(trifluoromethyl)benzoic acid is a solid with a melting point of 160-164 °C (lit.) . It has a density of 1.6±0.1 g/cm3 and a boiling point of 348.6±42.0 °C at 760 mmHg .

Scientific Research Applications

Crystallographic and Spectroscopic Characterization

4-Nitro-3-(trifluoromethyl)benzoic acid has been characterized crystallographically and spectroscopically. This research helps in understanding the structural aspects of the compound, especially the steric interactions caused by the placement of the trifluoromethyl group and its effects on the orientation of the nitro and carboxylic acid groups (Diehl III, Je, & Tanski, 2019).

Degradation and Stability Studies

Studies have been conducted on the degradation processes of nitisinone, where 4-Nitro-3-(trifluoromethyl)benzoic acid is a by-product. This research is crucial in understanding the stability of nitisinone under various conditions and its degradation pathways, contributing to a better comprehension of its properties (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Structural Studies as Precursors for Antitubercular Drugs

4-Nitro-3-(trifluoromethyl)benzoic acid has been studied as a precursor in the synthesis of new antituberculosis drug candidates. The structural characterization of such compounds is vital for the development of effective antitubercular agents (Richter et al., 2021).

Luminescent Properties in Coordination Compounds

Research has been done on the use of derivatives of 4-Nitro-3-(trifluoromethyl)benzoic acid in lanthanide coordination compounds. These studies explore the impact of substituents on the photoluminescent properties of these compounds, which is significant for potential applications in lighting and display technologies (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Spectroscopic Investigations

Spectroscopic investigations of 4-Nitro-3-(trifluoromethyl)benzoic acid and its derivatives provide insights into the molecular and electronic properties of these compounds. Such studies are crucial for understanding how different substituents and their positions affect the molecule's characteristics, which can be applied in various chemical and pharmaceutical processes (Saravanan, Balachandran, & Viswanathan, 2014).

Synthesis and Application in Photoaffinity Labeling

4-Nitro-3-(trifluoromethyl)benzoic acid has been utilized in the synthesis of photoaffinity labeling agents. These agents are used to study membrane proteins and ion channels, providing valuable information for biological and medical research (Branchini et al., 1992; Branchini et al., 1995), (Branchini et al., 1995).

Organocatalysis in Chemical Synthesis

This compound plays a role in organocatalyzed cycloaddition reactions, contributing to the enantioselective synthesis of various compounds. Such research is important in developing new synthetic pathways for complex molecules (Vamisetti, Chowdhury, Kumar, & Ghosh, 2016).

Catalysis and Metal-Organic Frameworks

4-Nitro-3-(trifluoromethyl)benzoic acid derivatives have been studied for their role in catalysis, particularly in metal-organic frameworks. These frameworks have potential applications in chemical synthesis and environmental remediation (Wu et al., 2017).

Safety And Hazards

4-Nitro-3-(trifluoromethyl)benzoic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 according to Regulation (EC) No 1272/2008 . It’s harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation .

properties

IUPAC Name

4-nitro-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12(15)16/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQCKYQIVYCTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584534
Record name 4-Nitro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-3-(trifluoromethyl)benzoic acid

CAS RN

320-38-7
Record name 4-Nitro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-3-(trifluoromethyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GL Diehl III, L Je, JM Tanski - Acta Crystallographica Section E …, 2019 - scripts.iucr.org
The title compounds, both C8H4F3NO4, represent two isomers of nitro trifluoromethyl benzoic acid. The compounds each contain a nitro functionality para to the carboxylic acid group, …
Number of citations: 1 scripts.iucr.org
SD Jorge, F Palace-Berl, A Masunari… - Bioorganic & medicinal …, 2011 - Elsevier
The aim of this study was the design of a set of benzofuroxan derivatives as antimicrobial agents exploring the physicochemical properties of the related substituents. Topliss’ decision …
Number of citations: 38 www.sciencedirect.com
A Jezuita, PA Wieczorkiewicz, TM Krygowski… - Molecules, 2023 - mdpi.com
Amino derivatives of purine (2-, 6-, 8-, and N-NH 2 ) have found many applications in biochemistry. This paper presents the results of a systematic computational study of the substituent …
Number of citations: 7 www.mdpi.com

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